Fomesafen sodium

Description

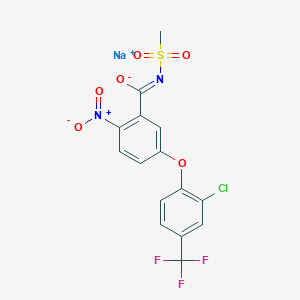

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(1Z)-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzenecarboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2O6S.Na/c1-28(25,26)20-14(22)10-7-9(3-4-12(10)21(23)24)27-13-5-2-8(6-11(13)16)15(17,18)19;/h2-7H,1H3,(H,20,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHGSCXKJPJNAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N=C(C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)/N=C(/C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])\[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N2NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72178-02-0 (Parent) | |

| Record name | Fomesafen-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1034921 | |

| Record name | Fomesafen-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108731-70-0 | |

| Record name | Fomesafen-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fomesafen-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium 5-(2-chloro-a,a,a-trifluoro-p-tolyloxy)-N-methylsulfonyl-2-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOMESAFEN-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0SNA1AMVA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Fomesafen Sodium for Environmental Modeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Fomesafen (B1673529) sodium, a selective herbicide, with a focus on data relevant to environmental modeling. The information is compiled from regulatory documents, scientific literature, and chemical databases to support researchers and scientists in assessing the environmental fate and transport of this compound.

Introduction

Fomesafen sodium, the sodium salt of Fomesafen, is a widely used herbicide for the control of broadleaf weeds in various crops.[1][2] Its environmental behavior is governed by a range of physicochemical properties that influence its mobility, persistence, and potential for off-site transport. Understanding these properties is crucial for developing accurate environmental models to predict its distribution and impact on different environmental compartments, including soil, water, and air. This guide summarizes key quantitative data, outlines the standard experimental protocols for their determination, and provides visual representations of its environmental fate pathways.

Physicochemical Properties of Fomesafen Sodium

The following tables summarize the key physicochemical properties of Fomesafen sodium. It is important to note that some properties are reported for the parent acid, Fomesafen, as they are closely related and often used in regulatory assessments. Values can vary depending on experimental conditions such as temperature and pH.

Table 1: Identification and General Properties

| Property | Value | Reference(s) |

| Common Name | Fomesafen sodium | [3] |

| CAS Number | 108731-70-0 | [1][3] |

| Molecular Formula | C15H9ClF3N2NaO6S | [3] |

| Molecular Weight | 460.7 g/mol | [3] |

| Physical State | White crystalline solid | [1] |

| Dissociation Constant (pKa) | 2.83 at 20°C (for Fomesafen) | [4] |

Table 2: Properties for Environmental Modeling

| Property | Value | Reference(s) |

| Water Solubility | - 600,000 mg/L for sodium salt - pH-dependent for Fomesafen acid: - 91 mg/L (pH 5) - 1,200 mg/L (pH 7) - 10,000 mg/L (pH 9) | [4][5][6] |

| Vapor Pressure | < 4 x 10-9 kPa at 20°C (for Fomesafen) | [4] |

| Henry's Law Constant | < 2 x 10-7 Pa m³/mol at 20°C (pH 7.0 for Fomesafen) | [4] |

| Octanol-Water Partition Coefficient (log Kow) | -1.2 (for Fomesafen sodium) 3.4 at pH 4 (for Fomesafen) | [4][7] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Average is 60 mL/g for the Na salt. Varies with soil type and pH, with reported ranges from 58 to 1467 mL g−1 for Fomesafen. Sorption increases as pH decreases. | [6][8] |

| Hydrolysis Half-Life | Stable to hydrolysis; estimated half-life of about 3 years at 25°C, not pH-dependent. | [9] |

| Photodegradation Half-Life in Water | Slow, with a reported half-life of 49 to 289 days. | [10] |

| Aerobic Soil Metabolism Half-Life | Persistent, with reported half-lives ranging from 50 to 150 days in surface soils under actual use conditions. Can be as long as 1 year in northern aerobic soils. | [9][10] |

| Anaerobic Soil Metabolism Half-Life | Rapid degradation, with a half-life of less than 3 weeks. | [5] |

Experimental Protocols

The physicochemical properties listed above are typically determined for regulatory purposes using standardized and internationally recognized methods, such as the OECD Guidelines for the Testing of Chemicals and the EPA Office of Chemical Safety and Pollution Prevention (OCSPP) series. These protocols ensure data quality and comparability across different laboratories.

Water Solubility (OECD 105)

The water solubility of a compound is determined by either the column elution method or the flask method.

-

Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is measured after reaching equilibrium.

-

Methodology:

-

A preliminary test is conducted to estimate the approximate solubility.

-

For the flask method, a sufficient amount of the substance is added to water in a flask and agitated at a constant temperature until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC).

-

The experiment is performed at a controlled temperature, typically 20°C.

-

Vapor Pressure (OECD 104)

Vapor pressure is a measure of a substance's volatility.

-

Principle: Various methods can be used, including the dynamic method, static method, and effusion method. The choice of method depends on the expected vapor pressure range.

-

Methodology (Static Method):

-

A known amount of the substance is introduced into a vacuum-sealed container equipped with a pressure measuring device.

-

The container is thermostated at the desired temperature.

-

The pressure of the vapor in equilibrium with the substance is measured.

-

Measurements are taken at a minimum of two different temperatures.

-

Octanol-Water Partition Coefficient (Kow) (OECD 107, 117, 123)

The octanol-water partition coefficient is a measure of a substance's lipophilicity.

-

Principle: The shake-flask method (OECD 107) involves dissolving the substance in a mixture of n-octanol and water and measuring its concentration in each phase after equilibrium is reached. The HPLC method (OECD 117) estimates Kow based on the retention time on a reverse-phase HPLC column. The slow-stirring method (OECD 123) is used for highly hydrophobic substances.

-

Methodology (Shake-Flask Method):

-

A solution of the test substance in either n-octanol or water is prepared.

-

The solution is mixed with the other solvent (water or n-octanol, respectively) in a vessel.

-

The mixture is shaken until partitioning equilibrium is achieved.

-

The phases are separated by centrifugation.

-

The concentration of the substance in both the n-octanol and water phases is determined.

-

The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Soil Adsorption/Desorption (OECD 106)

The soil adsorption coefficient (Koc) indicates the tendency of a chemical to bind to soil organic matter.

-

Principle: The batch equilibrium method is commonly used. The test substance in solution is brought into contact with a soil sample, and the distribution of the substance between the soil and the aqueous phase is measured at equilibrium.

-

Methodology:

-

A solution of the test substance in 0.01 M CaCl2 is prepared.

-

The solution is added to a known amount of soil in a centrifuge tube.

-

The tubes are agitated for a defined period to reach equilibrium.

-

The soil and solution are separated by centrifugation.

-

The concentration of the test substance remaining in the supernatant is measured.

-

The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in solution.

-

The adsorption coefficient (Kd) is calculated, and this is then normalized to the organic carbon content of the soil to give the Koc value.

-

Environmental Fate and Transport

The physicochemical properties of Fomesafen sodium dictate its behavior in the environment. Its high water solubility and low Koc value suggest a potential for mobility in soil and leaching into groundwater.[2] However, its degradation, particularly under anaerobic conditions, can mitigate this potential.

Degradation Pathways

Fomesafen sodium is primarily degraded in the environment through microbial processes. It is relatively stable to hydrolysis.[9] In soil, it can undergo both aerobic and anaerobic degradation. The major degradation product identified in field studies is fomesafen amine.[10]

Caption: Environmental fate and transport pathways of Fomesafen sodium.

Experimental Workflow for Soil Adsorption/Desorption Study

The following diagram illustrates a typical workflow for determining the soil adsorption/desorption coefficient (Koc) based on the OECD 106 guideline.

Caption: Workflow for determining soil adsorption coefficient (Koc).

Conclusion

The physicochemical properties of Fomesafen sodium indicate that it is a water-soluble, non-volatile herbicide with a potential for leaching in soils with low organic matter content. However, its environmental persistence is significantly influenced by microbial degradation, which is more rapid under anaerobic conditions. The data and experimental protocols presented in this guide provide a foundation for researchers to develop and parameterize environmental models to accurately predict the fate and transport of Fomesafen sodium in various environmental scenarios. Accurate modeling, in turn, supports informed risk assessments and sustainable use of this herbicide.

References

- 1. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 3. Fomesafen sodium | C15H9ClF3N2NaO6S | CID 9570991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apvma.gov.au [apvma.gov.au]

- 5. isws.illinois.edu [isws.illinois.edu]

- 6. Fomesafen | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 7. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]

- 8. Adsorption, desorption and persistence of fomesafen in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Fomesafen Sodium: A Technical Guide to its CAS Number, Chemical Structure, and Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of fomesafen (B1673529) sodium, a widely used selective herbicide. This document details its Chemical Abstracts Service (CAS) number, elucidates its chemical structure, and outlines the methodologies used for its characterization.

Core Data Presentation

Fomesafen sodium is registered under CAS Number 108731-70-0 .[1][2][3] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉ClF₃N₂NaO₆S | [1] |

| Molecular Weight | 460.74 g/mol | [1] |

| Melting Point | 220-221 °C | [2] |

| pKa | 2.83 | [4] |

| Water Solubility (pH 7, 25°C) | >10 g/L | [4] |

| LogP (octanol/water partition coefficient) | 2.9 (at pH 1) | [5] |

Chemical Structure Elucidation

The chemical structure of fomesafen sodium has been determined and confirmed through a combination of synthetic chemistry and various spectroscopic methods. While detailed raw spectral data from the original elucidation is not widely available in the public domain, the structural assignment is supported by data from various analytical techniques used in its synthesis and residue analysis. The IUPAC name for fomesafen sodium is sodium;5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide.[3]

Structural Features:

The molecule consists of a central benzamide (B126) ring substituted with a nitro group and a diphenyl ether linkage. The diphenyl ether portion contains a chlorine atom and a trifluoromethyl group. The amide nitrogen is further substituted with a methylsulfonyl group. The sodium salt is formed at the sulfonamide nitrogen.

Experimental Protocols

The elucidation of fomesafen sodium's structure is intrinsically linked to its synthesis. The following section details a typical synthetic protocol and the analytical methods used for characterization.

Synthesis of Fomesafen

A common synthetic route to fomesafen involves a multi-step process starting from 3-hydroxybenzoic acid. This pathway provides strong evidence for the final chemical structure. A detailed protocol based on published synthesis information is as follows:[6][7]

Step 1: Etherification

-

Reactants: m-Hydroxybenzoic acid and 3,4-dichlorobenzotrifluoride.

-

Procedure: These two compounds undergo an etherification reaction to form 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. This reaction establishes the core diphenyl ether structure.

Step 2: Nitration

-

Reactant: 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid.

-

Reagents: A mixture of nitric acid and sulfuric acid.

-

Procedure: The benzoic acid derivative from Step 1 is nitrated. The nitro group is directed to the position ortho to the carboxylic acid and meta to the ether linkage, yielding 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.

Step 3: Amidation

-

Reactants: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid and methanesulfonamide (B31651).

-

Procedure: The carboxylic acid is first converted to its more reactive acid chloride, typically using thionyl chloride. The resulting acid chloride is then reacted with methanesulfonamide to form the N-sulfonylbenzamide, which is fomesafen.

Step 4: Salt Formation

-

Reactant: Fomesafen.

-

Reagent: Sodium hydroxide (B78521) or another suitable sodium base.

-

Procedure: Fomesafen is treated with a sodium base to deprotonate the sulfonamide nitrogen, forming the sodium salt, fomesafen sodium.

Analytical Characterization Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the purification and analysis of fomesafen. A typical method involves a C18 reversed-phase column with a mobile phase consisting of an acetonitrile/water gradient, often with a pH modifier like phosphoric acid to ensure consistent ionization. Detection is commonly performed using a UV detector at around 290 nm.[8][9]

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used to confirm the molecular weight and fragmentation pattern of fomesafen.[10] The exact mass measurement of the molecular ion provides strong evidence for the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can be used to confirm the connectivity of the different structural components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms in a molecule. Although detailed spectra for fomesafen sodium are not publicly available, the expected chemical shifts and coupling patterns from the aromatic protons, the methyl group of the sulfonamide, and the various carbon atoms would provide definitive structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for fomesafen would include those for the N-H stretch (in the free acid form), C=O stretch of the amide, S=O stretches of the sulfonyl group, and C-O-C stretch of the ether linkage, as well as aromatic C-H and C=C stretching vibrations.

Visualizations

Synthesis Workflow

The logical flow of the synthesis of fomesafen can be visualized as follows:

Mechanism of Action: Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

Fomesafen acts as a herbicide by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the biosynthesis of chlorophyll (B73375) in plants. The inhibition of PPO leads to an accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species, leading to lipid peroxidation and ultimately, cell death.

References

- 1. Fomesafen sodium | C15H9ClF3N2NaO6S | CID 9570991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fomesafen-sodium | CAS#:108731-70-0 | Chemsrc [chemsrc.com]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. apvma.gov.au [apvma.gov.au]

- 5. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103387524A - Preparation method of fomesafen - Google Patents [patents.google.com]

- 7. Fomesafen synthesis - chemicalbook [chemicalbook.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Fomesafen Sodium: An In-Depth Technical Guide to its Degradation Pathways in Soil and Water Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomesafen (B1673529) sodium, the salt of fomesafen, is a selective herbicide widely used for the control of broadleaf weeds in various agricultural settings. As a member of the diphenyl ether class of herbicides, its mode of action involves the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, leading to cell membrane disruption in susceptible plants.[1] Understanding the environmental fate of fomesafen is crucial for assessing its ecological impact and ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the degradation pathways of fomesafen in soil and water systems, compiling quantitative data, detailed experimental methodologies, and visual representations of the degradation processes.

Data Presentation: Quantitative Degradation Data

The persistence and degradation rate of fomesafen are influenced by various environmental factors, including soil type, moisture, temperature, and the presence of microorganisms. The following tables summarize key quantitative data on the degradation of fomesafen in soil and water.

Table 1: Fomesafen Degradation Half-Life in Soil

| Condition | Soil Type | Half-Life (DT50) | Reference(s) |

| Aerobic | Various | 6 to 12 months | [2] |

| Aerobic | Field Average | 100 days | [3] |

| Aerobic | Cecil sandy loam (1x rate) | 47 days | [4] |

| Aerobic | Cecil sandy loam (2x rate) | 34 days | [4] |

| Aerobic | Tifton loamy sand (1x rate) | 6 days | [4] |

| Aerobic | Tifton loamy sand (2x rate) | 4 days | [4] |

| Anaerobic (Flooded) | - | < 3 weeks (< 20 days) | [1][3] |

| Aerobic Flooded | - | 8.7 to 19.9 weeks | |

| No-Till System | - | 60 to 71 days | [5][6] |

| Conventional Tillage | - | 99 to 114 days | [5][6] |

Table 2: Fomesafen Degradation in Water Systems

| Degradation Process | Condition | Half-Life (DT50) | Reference(s) |

| Photodegradation (Photolysis) | Water | 49 to 289 days | [1][7] |

| Hydrolysis | pH 4, 7, 9 | Stable | [8] |

| Aerobic Aquatic Metabolism | Water phase | 4.3 to 8.2 days | [8] |

| Anaerobic Aquatic Metabolism | Soil:water systems | 3.6 to 5.1 days (total system) | [9] |

Experimental Protocols

The study of fomesafen degradation involves a combination of laboratory and field experiments. The following sections outline the general methodologies employed in these studies.

Soil Degradation Studies (Aerobic and Anaerobic)

Aerobic and anaerobic soil metabolism studies are conducted to determine the rate and pathway of fomesafen degradation in soil under controlled laboratory conditions.

-

Soil Selection and Preparation: Representative soil types are collected, sieved to remove large debris, and characterized for properties such as pH, organic matter content, and texture.

-

Test Substance Application: Radiolabeled (commonly ¹⁴C) fomesafen is applied to the soil samples to facilitate tracking of the parent compound and its degradation products.

-

Incubation:

-

Aerobic: Soil samples are maintained at a specific temperature (e.g., 20-25°C) and moisture content, with continuous aeration to ensure aerobic conditions.

-

Anaerobic: After an initial aerobic phase to allow for microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Soil samples are collected at various time intervals throughout the incubation period.

-

Extraction: Fomesafen and its metabolites are extracted from the soil using organic solvents, such as a mixture of methylene (B1212753) chloride and acidified water.[10]

-

Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection to identify and quantify the parent fomesafen and its degradation products.[11][12][13]

Photodegradation Studies in Water (Photolysis)

Photolysis studies assess the degradation of fomesafen in water when exposed to light.

-

Solution Preparation: A solution of fomesafen in a buffered aqueous solution (e.g., pH 7) is prepared.

-

Light Exposure: The solution is exposed to a light source that simulates natural sunlight. Dark control samples are maintained under the same conditions but shielded from light to measure any degradation that is not light-induced.

-

Sampling: Aliquots of the solution are taken at predetermined time points.

-

Analysis: The concentration of fomesafen in the samples is determined by HPLC to calculate the rate of photolytic degradation.

Hydrolysis Studies

Hydrolysis studies evaluate the stability of fomesafen in water at different pH levels.

-

Solution Preparation: Fomesafen is dissolved in sterile aqueous buffer solutions of varying pH (typically pH 4, 7, and 9).

-

Incubation: The solutions are incubated in the dark at a constant temperature.

-

Sampling: Samples are collected at regular intervals.

-

Analysis: The concentration of fomesafen is measured by HPLC to determine if any degradation has occurred due to hydrolysis. Fomesafen is generally found to be stable to hydrolysis.[8]

Degradation Pathways

The primary degradation pathways of fomesafen differ between soil and water environments. In soil, microbial degradation is the dominant process, while in water, photolysis plays a more significant role, although it is a slow process.

Soil Degradation Pathway

In soil, the degradation of fomesafen is primarily mediated by microorganisms. A key pathway involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).[14] This is often followed by other transformations.

The major degradation product identified in several studies is 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-N-methylsulphonyl-panthranilamide, also referred to as fomesafen amine.[1] A minor degradation product is 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy) anthranilic acid (fomesafen amino acid).[1]

One identified microbial degradation pathway proceeds as follows:

-

Nitro Reduction: The nitro group of fomesafen is reduced to an amino group, forming amino-fomesafen.

-

Acetylation: The newly formed amino group is acetylated.

-

Dechlorination: The chlorine atom is removed from the aromatic ring.

-

S-N Bond Cleavage: The bond between the sulfur and nitrogen atoms is broken.[14]

Another proposed pathway involves the reduction of the nitro group followed by the hydrolysis of the amide bond.[11]

Water Degradation Pathway

In aquatic environments, fomesafen is relatively persistent. It is stable to hydrolysis across a range of environmentally relevant pH levels.[8] The primary abiotic degradation pathway in water is photolysis, although this process is slow, with half-lives ranging from 49 to 289 days.[1]

Visualizations

Fomesafen Degradation Pathway in Soil

Caption: Microbial degradation pathway of fomesafen in soil.

Fomesafen Degradation in Water Systems

Caption: Degradation processes for fomesafen in aquatic environments.

Experimental Workflow for Fomesafen Degradation Study

Caption: General experimental workflow for studying fomesafen degradation.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. isws.illinois.edu [isws.illinois.edu]

- 4. asacim.org.ar [asacim.org.ar]

- 5. researchgate.net [researchgate.net]

- 6. Mobility and persistence of the herbicide fomesafen in soils cultivated with bean plants using SLE/LTP and HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. apvma.gov.au [apvma.gov.au]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. qascf.com [qascf.com]

- 14. Microbial degradation of fomesafen by a newly isolated strain Pseudomonas zeshuii BY-1 and the biochemical degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Herbicidal Activity of Fomesafen Sodium on Broadleaf Weeds: A Technical Guide

Abstract

Fomesafen (B1673529) sodium, a member of the diphenylether chemical class, is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds in various crops, notably soybeans and cotton.[1][2] Its herbicidal activity stems from the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a critical component in the chlorophyll (B73375) and heme biosynthesis pathway.[3] This inhibition triggers a cascade of photodynamic events, leading to rapid lipid peroxidation, cell membrane disruption, and ultimately, plant death.[4][5] This technical guide provides an in-depth examination of the molecular mechanism of fomesafen sodium, presents quantitative efficacy data against key broadleaf weed species, and details the experimental protocols necessary for its evaluation.

Physicochemical Properties of Fomesafen

Fomesafen is an organic compound typically formulated as its sodium salt to enhance water solubility for agricultural applications.[2][6] Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(methanesulfonyl)-2-nitrobenzamide | [1] |

| Chemical Formula | C₁₅H₁₀ClF₃N₂O₆S | [1] |

| Molar Mass | 438.76 g·mol⁻¹ | [1] |

| CAS Number | 72178-02-0 | [1] |

| Site of Action | Group 14: Protoporphyrinogen Oxidase (PPO) Inhibitor | [3][6] |

| Water Solubility | 50 mg/L (acid); >600,000 mg/L (sodium salt) | [6] |

| Soil Persistence (Half-life) | 63 - 527 days (soil type dependent) | [7] |

| Log P (octanol/water) | -1.2 (20 °C) | [1] |

Mechanism of Action

The herbicidal efficacy of fomesafen sodium is initiated by its competitive inhibition of the protoporphyrinogen oxidase (PPO) enzyme, also known as Protox.[5][8] PPO is a flavoprotein located in the chloroplast and mitochondrial membranes that catalyzes the penultimate step in the heme and chlorophyll biosynthesis pathway: the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[5][9]

-

PPO Inhibition : Fomesafen binds to the PPO enzyme, blocking the active site and preventing the conversion of PPGIX to PPIX.[5]

-

Substrate Accumulation & Leakage : This enzymatic blockage leads to the accumulation of the substrate, PPGIX, within the plastids.[8] The excess PPGIX leaks from the chloroplasts into the cytoplasm.[5]

-

Non-Enzymatic Oxidation : In the cytoplasm, PPGIX is rapidly oxidized to PPIX by non-enzymatic processes. This cytoplasmic PPIX is not properly integrated into the chlorophyll biosynthesis pathway.

-

Photosensitization and ROS Generation : PPIX is a potent photosensitizer. In the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, generating highly reactive singlet oxygen (¹O₂), a type of Reactive Oxygen Species (ROS).[5]

-

Cellular Damage : The singlet oxygen rapidly initiates lipid peroxidation of polyunsaturated fatty acids in cellular membranes (plasma membrane, tonoplast).[3] This leads to a loss of membrane integrity, rapid leakage of cellular contents, desiccation, chlorosis, and ultimately, cell death.[4][9] This entire process is light-dependent and can cause visible symptoms within hours of application under sunny conditions.[9]

Quantitative Efficacy Data

Fomesafen provides effective control of a wide spectrum of broadleaf weeds. Its efficacy is often quantified by the dose required to achieve 50% growth reduction (GR₅₀). The following tables summarize efficacy data for fomesafen against several economically important broadleaf weed species.

Table 3.1: Fomesafen Dose-Response (GR₅₀) Data for Amaranthus palmeri (Palmer Amaranth)

| Population / Accession | Treatment | GR₅₀ (g ai ha⁻¹) | Resistance Factor (RF) | Reference |

| Susceptible (SS) | Fomesafen | 13 | - | |

| Resistant (AR11-LAW-B) | Fomesafen | 82 | 6.0x | |

| Resistant (C1 Selection) | Fomesafen | 169 | 13.0x | |

| Resistant (C2 Selection) | Fomesafen | 265 | 21.0x | |

| Resistant (HW-01) | Fomesafen | 1115.4 | 50.7x | |

| Resistant (HW-01) | Fomesafen + Malathion | 190.1 | 8.6x | |

| Resistant (HW-01) | Fomesafen + PBO | 223.3 | 10.1x |

Table 3.2: Percent Control of Various Broadleaf Weeds with Fomesafen

| Weed Species | Common Name | Fomesafen Rate (kg ai ha⁻¹) | % Control | Days After Treatment | Reference |

| Amaranthus retroflexus | Redroot Pigweed | 0.28 | 92 - 100 | - | [6] |

| Chenopodium album | Common Lambsquarters | 0.28 | 92 - 100 | - | [6] |

| Abutilon theophrasti | Velvetleaf | 0.28 | 92 - 100 | - | [6] |

| Amaranthus palmeri | Palmer Amaranth | 0.28 - 0.84 | >90 | 28 | [6] |

| Amaranthus palmeri | Palmer Amaranth | 0.263 | 87 | 42 |

Experimental Protocols

Evaluating the herbicidal activity of fomesafen sodium involves a series of in vitro and whole-plant assays. The following are detailed protocols for key experiments.

Whole-Plant Herbicidal Efficacy Bioassay

This protocol outlines a greenhouse-based dose-response assay to determine the GR₅₀ of fomesafen on a target weed species.

1. Plant Propagation:

- Fill 10 cm pots with a commercial potting mix or a standardized soil mixture.

- Plant seeds of the target broadleaf weed (e.g., Amaranthus palmeri) at a depth of 0.5 cm.

- Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 30°C/20°C day/night, 16-hour photoperiod, adequate watering).

- Thin seedlings to one plant per pot after emergence.

2. Herbicide Application:

- Grow plants until they reach the 3- to 4-leaf stage (approximately 8-10 cm in height).

- Prepare a stock solution of fomesafen sodium. A series of dilutions are then made to achieve the desired application rates (e.g., 0, 1/4x, 1/2x, 1x, 2x, 4x the recommended field rate, where 1x ≈ 264 g ai ha⁻¹).

- Include a non-ionic surfactant or crop oil concentrate as per the product label recommendations.

- Apply the herbicide solutions using a research-grade spray chamber calibrated to deliver a specific volume (e.g., 150-200 L ha⁻¹). Ensure even coverage of the foliage.

3. Data Collection and Analysis:

- Return plants to the greenhouse and arrange them in a completely randomized design.

- Visually assess plant injury (0% = no effect, 100% = plant death) at 7, 14, and 21 days after treatment (DAT).

- At 21 DAT, harvest the above-ground biomass by cutting the stem at the soil line.

- Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

- Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.

- Analyze the dose-response data using a statistical software package, fitting a four-parameter log-logistic model to calculate the GR₅₀ value (the dose causing a 50% reduction in plant dry weight).

A[label="1. Plant Propagation\n(e.g., Amaranthus palmeri to 3-4 leaf stage)", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="2. Herbicide Preparation\n(Serial dilutions of Fomesafen + Adjuvant)", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="3. Herbicide Application\n(Calibrated spray chamber)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

D [label="4. Incubation\n(Greenhouse, 21 days)", fillcolor="#F1F3F4", fontcolor="#202124"];

E [label="5. Data Collection\n(Visual injury ratings, harvest biomass)", fillcolor="#FBBC05", fontcolor="#202124"];

F [label="6. Data Processing\n(Dry weight measurement, normalize to control)", fillcolor="#FBBC05", fontcolor="#202124"];

G [label="7. Statistical Analysis\n(Log-logistic dose-response model)", fillcolor="#34A853", fontcolor="#FFFFFF"];

H [label="8. Result\n(Calculate GR₅₀ value)", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

A -> C;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

}

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol describes a continuous spectrofluorimetric assay to measure PPO activity and its inhibition by fomesafen. The assay monitors the formation of the fluorescent product, PPIX.[1]

1. Enzyme Extraction:

- Harvest 5-10 g of fresh young leaf tissue from the target weed.

- Homogenize the tissue in an ice-cold extraction buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 1 mM EDTA, 1% PVP) at a 1:3 (w/v) ratio.[2]

- Filter the homogenate through cheesecloth and centrifuge at 12,000 x g for 20 min at 4°C.

- The resulting supernatant containing the PPO enzyme can be used directly or further purified. Determine the total protein concentration using a standard method (e.g., Bradford assay).

2. Substrate (PPGIX) Preparation:

- This step must be performed under a nitrogen stream in a fume hood with minimal light exposure.

- Dissolve Protoporphyrin IX (PPIX) in 10 mM KOH with 20% ethanol.[1]

- Reduce the PPIX to PPGIX by adding freshly prepared 3% sodium mercury amalgam. Stir under nitrogen until the red fluorescence of PPIX disappears when checked with a UV lamp.[1][2]

- Filter the colorless PPGIX solution to remove the amalgam. The concentration can be determined spectrophotometrically after re-oxidation of an aliquot in acid.

3. Fluorimetric Assay:

- The assay is performed in a 96-well microplate.

- Prepare a reaction mixture in each well containing: assay buffer (e.g., 100 mM Tris-HCl pH 8.5, 1 mM EDTA, 0.1% Triton X-100) and the enzyme extract.

- For inhibition assays, add varying concentrations of fomesafen sodium to the wells and pre-incubate with the enzyme for 10 minutes.

- Initiate the reaction by adding the PPGIX substrate (final concentration ~5 µM).

- Immediately place the plate in a fluorescence plate reader.

- Monitor the increase in fluorescence over time (e.g., 15-30 minutes) with an excitation wavelength of ~405 nm and an emission wavelength of ~632 nm.[1]

4. Data Analysis:

- Calculate the rate of reaction (slope of fluorescence vs. time).

- PPO activity is expressed as nmol PPIX formed per minute per mg of protein.

- For inhibition studies, plot the reaction rate against the fomesafen concentration to determine the IC₅₀ (inhibitor concentration causing 50% inhibition).

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies lipid peroxidation by measuring MDA, a secondary product, via its reaction with thiobarbituric acid (TBA).[9]

1. Sample Preparation:

- Harvest 0.2 g of leaf tissue from untreated (control) and fomesafen-treated plants at various time points after application.

- Homogenize the tissue in 1 mL of 0.1% (w/v) trichloroacetic acid (TCA).

- Centrifuge the homogenate at 15,000 x g for 15 min at 4°C. The supernatant will be used for the assay.

2. TBA Reaction:

- To 0.5 mL of the supernatant, add 1.5 mL of 0.5% (w/v) TBA prepared in 20% (w/v) TCA.

- Incubate the mixture in a water bath at 95°C for 30 minutes.

- Stop the reaction by placing the tubes in an ice bath.

- Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

3. Spectrophotometric Measurement:

- Measure the absorbance of the clear supernatant at 532 nm (for the MDA-TBA adduct) and 600 nm (for non-specific turbidity).

- Subtract the absorbance at 600 nm from the absorbance at 532 nm to correct for turbidity.

- Calculate the concentration of MDA using the Beer-Lambert law (MDA concentration = Corrected A₅₃₂ / ε), where the molar extinction coefficient (ε) for the MDA-TBA adduct is 155 mM⁻¹cm⁻¹.[9]

- Results are typically expressed as nmol MDA per gram of fresh weight.

Chlorophyll and Carotenoid Content Analysis

This protocol determines the effect of fomesafen on photosynthetic pigments.

1. Pigment Extraction:

- Weigh 0.1 g of fresh leaf tissue from control and treated plants.

- Homogenize the tissue in 5-10 mL of 100% acetone (B3395972) using a mortar and pestle or a tissue homogenizer. Perform this step under dim light to prevent pigment degradation.

- Centrifuge the homogenate at 5,000 x g for 5 minutes to pellet cell debris.

- Carefully transfer the clear, colored supernatant to a new tube.

2. Spectrophotometric Measurement:

- Using 100% acetone as a blank, measure the absorbance of the supernatant at 470 nm, 646.8 nm, and 663.2 nm.

3. Calculation:

- Calculate the concentrations (in µg/mL) of Chlorophyll a (Ca), Chlorophyll b (Cb), and total carotenoids (Cx+c) in the acetone extract using the following equations (for 100% acetone solvent) established by Lichtenthaler:

- Ca = (12.25 * A₆₆₃.₂) - (2.79 * A₆₄₆.₈)

- Cb = (21.50 * A₆₄₆.₈) - (5.10 * A₆₆₃.₂)

- Cx+c = (1000 * A₄₇₀ - 1.82 * Ca - 85.02 * Cb) / 198

- Express the final pigment content on a fresh weight basis (e.g., µg of pigment per gram of fresh tissue).

Conclusion

Fomesafen sodium is a highly effective herbicide for broadleaf weed control, acting through a well-characterized mechanism of PPO inhibition. This leads to a light-dependent accumulation of phototoxic protoporphyrin IX in the cytoplasm, causing rapid oxidative stress, lipid peroxidation, and cell death. The quantitative data demonstrate its high efficacy against problematic weeds like Amaranthus palmeri, although resistance, mediated by target-site mutations or enhanced metabolism, is an evolving concern. The detailed protocols provided herein offer robust methodologies for researchers to quantify the herbicidal activity of fomesafen, investigate its physiological impacts on plants, and screen for resistance, thereby supporting the development of sustainable weed management strategies.

References

- 1. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. assaygenie.com [assaygenie.com]

- 5. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 7. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Fomesafen sodium solubility and stability in different solvent systems

An In-depth Technical Guide on the Solubility and Stability of Fomesafen (B1673529) Sodium

Introduction

Fomesafen sodium, the salt of the herbicide fomesafen, is a member of the diphenylether chemical family. It is utilized for the post-emergence control of broad-leaved weeds in various crops, including soybeans and other legumes.[1] The efficacy and formulation of fomesafen sodium are intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions. This technical guide provides a comprehensive overview of these characteristics for researchers, scientists, and professionals in drug development.

Fomesafen acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), which is crucial for chlorophyll (B73375) production in plants.[2][3] This inhibition leads to the accumulation of radical oxygen species, causing irreversible damage to plant cell membranes.[2][3] Understanding the solubility and stability of fomesafen sodium is critical for developing stable, effective, and commercially viable herbicide formulations.

Solubility of Fomesafen and Fomesafen Sodium

The solubility of fomesafen is highly dependent on whether it is in its acidic form or as a sodium salt. The sodium salt exhibits significantly higher aqueous solubility, a crucial factor for creating concentrated aqueous formulations.[4][5]

Quantitative Solubility Data

The following tables summarize the solubility of fomesafen and its sodium salt in various aqueous and organic solvent systems.

Table 1: Solubility of Fomesafen Sodium

| Solvent | Temperature (°C) | Solubility |

|---|---|---|

| Water | Not Specified | 600 g/L[5] |

| Propylene Glycol | 25 | 631 mg/mL[1] |

| Octanol | 25 | 12 mg/mL[1] |

| Ethyl Decanoate | 25 | 10 mg/mL[1] |

Table 2: Solubility of Fomesafen (Acid Form)

| Solvent System | Temperature (°C) | Solubility |

|---|---|---|

| Aqueous Solutions | ||

| Purified Water | Not Specified | 23 mg/L[6] |

| Water | 20 | 50 mg/L[7] |

| 1M HCl | Not Specified | 0.64 mg/L[6] |

| pH 5 Buffer | Not Specified | 91 mg/L[6] |

| pH 7 Buffer | Not Specified | 1,200 mg/L[6] |

| pH 9 Buffer | Not Specified | 10,000 mg/L[6] |

| Organic Solvents | ||

| Acetone | 20 | 300 g/L[7][8] |

| Cyclohexanone | Not Specified | 150 g/L[8] |

| Methanol | 20 | 25 g/L[7][8] |

| Xylene | 20 | 1.9 g/L[7][8] |

| Hexane | Not Specified | 0.5 g/L[8][9] |

Stability of Fomesafen Sodium

Fomesafen sodium exhibits notable stability under various conditions, though it is susceptible to photodegradation.

Summary of Stability Data

Table 3: Stability Profile of Fomesafen and its Sodium Salt

| Condition | Observation |

|---|---|

| Thermal Stability | Stable for at least 6 months when stored at 50°C.[1] |

| Hydrolytic Stability | Resistant to hydrolysis in both acidic and alkaline conditions.[1] When heated at 40°C for 31 days in 10⁻³ M HCl and NaOH solutions, less than 8% hydrolysis was observed.[6] |

| Photostability | Decomposed by light.[1] However, after 32 days of exposure to sunlight at pH 7, approximately 92-94% of the initial amount remained unchanged.[6] |

Experimental Protocols

The determination of fomesafen sodium concentration in various matrices is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) and HPLC with tandem mass spectrometry (LC/MS/MS) are the predominant analytical techniques.[6][8]

Protocol 1: Determination of Fomesafen in Water/Soil Samples

This protocol outlines a general method for quantifying fomesafen residues.

-

Sample Preparation and Extraction:

-

For soil samples, a known weight is extracted with a mixture of methylene (B1212753) chloride and acidified water.[10]

-

For water samples, a known volume is acidified and then extracted with methylene chloride.[10]

-

For crop commodities, residues are extracted with 1% hydrochloric acid in acetonitrile (B52724).[8]

-

The sample is vortexed and sonicated to ensure complete extraction.[10]

-

-

Cleanup:

-

Chromatographic Analysis (HPLC):

-

Column: Spherisorb ODS-2, 5 µm particle size, 150 mm x 4.6 mm i.d., or equivalent.[10]

-

Mobile Phase: A mixture of HPLC grade acetonitrile and water (e.g., 90:10 or 30:70 v/v), containing a salt like potassium nitrate (B79036) (e.g., 1.01 g/L or 0.700 g/L), and adjusted to pH 3 with phosphoric acid.[10]

-

Detection: UV detector set at 290 nm.[10]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Injection Volume: 20 - 100 µL.

-

-

Quantification:

-

A calibration curve is generated using a series of fomesafen analytical standards (e.g., 0.05 µg/mL to 10 µg/mL).[10]

-

The concentration in the sample is determined by comparing its peak response to the calibration curve using the external standard method.[10] The identity of the fomesafen peak is confirmed by retention time matching.[10]

-

Protocol 2: Stability Study Workflow

-

Preparation: Prepare stock solutions of fomesafen sodium in the desired solvent systems (e.g., aqueous buffers of different pH, organic solvents).

-

Stress Conditions: Subject the solutions to various conditions:

-

Temperature: Store samples at different temperatures (e.g., refrigerated, ambient, elevated).

-

Light: Expose samples to controlled UV or fluorescent light, with a dark control stored under identical conditions.

-

pH: Use aqueous buffers ranging from acidic to alkaline (e.g., pH 4, 7, 9).

-

-

Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

-

Analysis: Analyze the samples using a validated stability-indicating method, such as the HPLC protocol described above, to determine the concentration of remaining fomesafen sodium and identify any degradation products.

-

Data Evaluation: Calculate the degradation rate and half-life (t₁/₂) under each condition.

Visualizations

Experimental and Degradation Pathways

The following diagrams illustrate a typical workflow for stability analysis and the microbial degradation pathway of fomesafen.

Caption: Workflow for Fomesafen Sodium Stability Testing.

Caption: Microbial Degradation Pathway of Fomesafen.

Conclusion

Fomesafen sodium demonstrates significantly enhanced aqueous solubility compared to its acid form, a property that is highly pH-dependent. This makes it suitable for the development of high-concentration soluble liquid formulations. The compound is thermally stable and resistant to hydrolysis across a range of pH values. However, its susceptibility to photodegradation is a critical consideration for formulation and storage, necessitating protection from light to ensure long-term stability. The analytical methods outlined, primarily based on HPLC, provide robust frameworks for the accurate quantification of fomesafen sodium in various solubility and stability studies. The microbial degradation pathway highlights an important route of environmental dissipation.[11][12] This comprehensive technical overview serves as a vital resource for professionals engaged in the formulation and development of fomesafen-based herbicides.

References

- 1. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Publication : USDA ARS [ars.usda.gov]

- 3. Fomesafen-sodium [sitem.herts.ac.uk]

- 4. US20200296961A1 - High concentrate fomesafen herbicide formulations - Google Patents [patents.google.com]

- 5. Fomesafen | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 6. apvma.gov.au [apvma.gov.au]

- 7. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microbial degradation of fomesafen by a newly isolated strain Pseudomonas zeshuii BY-1 and the biochemical degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Fomesafen Sodium: A Comprehensive Technical Review of its Environmental Fate and Ecological Impact

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and ecological impact of fomesafen (B1673529) sodium, a widely used diphenyl ether herbicide. This document summarizes key quantitative data, details experimental methodologies for its environmental assessment, and visualizes its degradation pathway and analytical workflow.

Environmental Fate of Fomesafen Sodium

Fomesafen sodium, the salt of fomesafen, is a selective herbicide used for the post-emergence control of broadleaf weeds in various crops, including soybeans.[1][2] Its environmental behavior is characterized by its persistence in soil and water, high mobility, and primary degradation through microbial action.[3][4]

Persistence and Degradation

Fomesafen is persistent in the environment, with its degradation rate being highly dependent on soil type and environmental conditions.[5] The primary route of dissipation is microbial degradation.[3][4] It is stable to abiotic hydrolysis but undergoes slow photodegradation in water.[4][5]

In Soil: The soil half-life of fomesafen can range from 63 to 527 days.[3][5] Factors such as higher application rates, later application timing, and cold, dry weather can increase its persistence, potentially leading to carryover and injury to rotational crops.[3] Studies have shown that the half-life can vary significantly between different soil types, with values ranging from 60 to 114 days depending on the tillage system.[6][7] For instance, in one study, the half-life in a no-till system was 60-71 days, while in a conventional tillage system, it was 99-114 days.[6][7] Another study reported half-lives of 47 and 34 days in Cecil sandy loam, compared to 6 and 4 days in Tifton loamy sand at 1x and 2x the label rate, respectively.[8]

In Water: Fomesafen is stable in water and its degradation is slow.[9] The photodegradation half-life in water can range from 49 to 289 days.[4][5] It has been detected in both groundwater and surface water. In a 2019 monitoring program in Minnesota, fomesafen was detected in 14% of groundwater samples and 43% of river and stream samples.[3]

A key microbial degradation pathway for fomesafen has been identified, involving the reduction of the nitro group to an amino group, followed by acetylation, dechlorination, and cleavage of the S-N bond.[10][11] A strain of Pseudomonas zeshuii has been shown to effectively degrade fomesafen.[10][11]

Below is a diagram illustrating the microbial degradation pathway of fomesafen.

Mobility

Fomesafen has a high potential for mobility in the environment.[4][5] Its low soil organic carbon partition coefficient (Koc) of 68 indicates that it does not bind strongly to soil particles, making it prone to leaching.[3] The National Pesticide Information Center classifies fomesafen as likely to reach shallow groundwater.[3] The mobility of fomesafen is influenced by soil properties such as organic matter content, pH, and clay content.[6][8] Leaching is more pronounced in soils with lower organic matter and higher pH.[6] Movement to surface water can occur through runoff, especially if a significant rainfall event occurs shortly after application.[3]

Ecological Impact of Fomesafen Sodium

Fomesafen sodium exhibits varying levels of toxicity to different non-target organisms.

Aquatic Organisms

Fomesafen is generally considered to have low toxicity to freshwater fish.[3] However, it is very toxic to aquatic life with long-lasting effects.[1]

| Organism | Endpoint | Value | Reference |

| Rainbow Trout | 96-hour LC50 | 170 mg/L | [9] |

| Bluegill Sunfish | 96-hour LC50 | 1,507 mg/L | [9] |

| Daphnia magna | 48-hour EC50 | 0.33 g/L | [9] |

| Green Algae | EC50 | 170 µg/L | [9] |

| Sheepshead Minnow | 96-hour LC50 | >163 ppm | [12] |

| Mysid Shrimp | 96-hour LC50 | 22.1 ppm | [12] |

Terrestrial Organisms

Fomesafen is very toxic to non-target broadleaf plants.[3] It has low acute toxicity to mammals and birds.[3][13]

| Organism | Endpoint | Value | Reference |

| Mammals (oral LD50) | >5000 mg/kg | [3] | |

| Mallard Duck (oral LD50) | >5,000 mg/kg | [9] | |

| Mallard Duck (5-day Dietary LC50) | >20,000 mg/kg | [9] | |

| Bobwhite Quail (5-day LC50) | >20,000 mg/kg | [9] | |

| Honey Bees (acute oral/contact) | >50 µ g/bee | [12] |

The primary target organs of fomesafen in mammals are the liver and the hematological system.[4]

Experimental Protocols for Environmental Assessment

The determination of fomesafen residues in environmental matrices typically involves extraction, cleanup, and analysis by high-performance liquid chromatography (HPLC) or liquid chromatography with tandem mass spectrometry (LC/MS/MS).

Sample Preparation and Extraction

Soil Samples: A common method for extracting fomesafen from soil is solid-liquid extraction (SLE) with low-temperature partitioning (LTP).[6][7]

-

A soil sample is mixed with an extraction solvent.

-

The mixture is agitated (e.g., vortexed and sonicated).[14]

-

The extract is then filtered.[14]

-

For cleanup, solid-phase extraction (SPE) may be used.[15]

Water Samples: For water samples, solid-phase extraction is a widely used technique.[16][17]

-

A measured volume of water is passed through a C18 SPE disk or cartridge.[16][17]

-

The fomesafen residue is eluted from the solid phase using a solvent like methanol.[16]

Below is a diagram of a general experimental workflow for fomesafen analysis in environmental samples.

Analytical Determination

High-Performance Liquid Chromatography (HPLC): Fomesafen can be quantified using HPLC with a diode array detector (DAD) or a UV detector.[6][7][14] The mobile phase typically consists of an acetonitrile (B52724) and water gradient.[14][16]

Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS): LC/MS/MS is a highly sensitive and selective method for the determination of fomesafen residues.[15] This method is often used for enforcement purposes and can achieve a limit of quantitation (LOQ) of 0.02 ppm in crop commodities.[15] The analysis is conducted in the multiple reaction monitoring (MRM) mode for quantification, with a second ion transition monitored for confirmation.[15][17]

Conclusion

Fomesafen sodium is an effective herbicide whose environmental behavior warrants careful management. Its persistence and high mobility, particularly in certain soil types, pose a risk of groundwater contamination. While its acute toxicity to mammals and birds is low, it is highly toxic to non-target plants and some aquatic organisms. Understanding the environmental fate and ecological impact of fomesafen sodium is crucial for developing strategies to mitigate its potential risks and ensure its safe and sustainable use in agriculture.

References

- 1. Fomesafen sodium | C15H9ClF3N2NaO6S | CID 9570991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]

- 3. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Mobility and persistence of the herbicide fomesafen in soils cultivated with bean plants using SLE/LTP and HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Adsorption, desorption and persistence of fomesafen in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. solerasd.com [solerasd.com]

- 10. Microbial degradation of fomesafen by a newly isolated strain Pseudomonas zeshuii BY-1 and the biochemical degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Fomesafen Sodium and Aquatic Food Chains: A Technical Review of Bioaccumulation Potential

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the potential for fomesafen (B1673529) sodium, a widely used herbicide, to bioaccumulate in aquatic food chains. This document is intended for researchers, environmental scientists, and regulatory professionals involved in the assessment of agricultural chemicals.

Fomesafen sodium, a member of the diphenyl ether class of herbicides, is effective for the control of broadleaf weeds in various crops. Its environmental fate, particularly its behavior in aquatic ecosystems, is a critical aspect of its overall safety profile. This guide synthesizes available data on the bioaccumulation of fomesafen sodium, outlines typical experimental methodologies, and explores the underlying toxicological pathways.

Executive Summary

The primary mode of action for fomesafen is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). In aquatic vertebrates, exposure to fomesafen has also been linked to secondary effects, including the induction of oxidative stress, apoptosis, and an immune response.

Quantitative Bioaccumulation Data

The potential for a substance to accumulate in an organism can be quantified using several key metrics:

-

Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to the concentration in the surrounding water.

-

Bioaccumulation Factor (BAF): The ratio of a chemical's concentration in an organism to the concentration in the surrounding water, accounting for uptake from all sources, including food.

-

Biomagnification Factor (BMF): The ratio of a chemical's concentration in a predator to the concentration in its prey.

Regulatory studies submitted to the U.S. Environmental Protection Agency (EPA) have established the following bioaccumulation factors for fomesafen in fish[1]:

| Tissue Compartment | Bioaccumulation Factor (BAF) |

| Whole Fish | 0.7 |

| Edible Tissues | 0.2 |

| Non-edible Tissues | 5.2 |

These studies also indicated that bioaccumulated residues of fomesafen were effectively eliminated from the fish tissues during a 14-day depuration period, a timeframe when the fish are held in clean water after exposure[1]. The low BAF values, particularly in edible tissues and the whole fish, strongly suggest that fomesafen does not significantly concentrate in fish from the surrounding water and diet.

It is important to note that while BCF and BAF data are available, specific studies detailing the Biomagnification Factor (BMF) for fomesafen in a multi-trophic aquatic food chain were not identified in the peer-reviewed literature or regulatory documents reviewed for this guide. However, the low potential for bioaccumulation as indicated by the BAF values makes significant biomagnification unlikely.

Experimental Protocols for Bioaccumulation Studies

The assessment of a chemical's bioaccumulation potential in fish is typically conducted following standardized international guidelines, most notably the OECD Guideline for the Testing of Chemicals, Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure . While the specific details of the fomesafen studies are proprietary, the general methodology can be outlined as follows.

The study consists of two phases:

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance (fomesafen) in the water. The concentration of the substance is measured in the fish tissue at regular intervals until a steady-state is reached, where the rates of uptake and elimination are equal.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water. The concentration of the test substance in the fish tissue is then monitored over time to determine the rate of elimination (depuration).

The following diagram illustrates a typical workflow for a bioconcentration/bioaccumulation study.

Figure 1: Generalized workflow for a fish bioaccumulation study.

Toxicological Signaling Pathways

The primary mechanism of herbicidal action for fomesafen is the inhibition of protoporphyrinogen oxidase (PPO) [2][3]. PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) in plants and heme in animals. Inhibition of this enzyme leads to an accumulation of its substrate, protoporphyrinogen IX, which is then oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX can generate reactive oxygen species (ROS), leading to lipid peroxidation and cell membrane damage.

Figure 2: Signaling pathway of PPO inhibition by fomesafen.

In addition to the primary mechanism of PPO inhibition, studies in aquatic vertebrates, such as the zebrafish (Danio rerio), have indicated that fomesafen exposure can trigger other significant biological responses, including oxidative stress, apoptosis, and alterations in the immune system[4].

Oxidative Stress and Apoptosis

The generation of ROS resulting from PPO inhibition can overwhelm the antioxidant defense systems of an organism, leading to oxidative stress . This state of imbalance can cause damage to cellular components, including DNA, proteins, and lipids. Prolonged or severe oxidative stress can trigger programmed cell death, or apoptosis , as a mechanism to remove damaged cells.

Figure 3: Fomesafen-induced oxidative stress and apoptosis pathway.

Immune Response

Exposure to fomesafen has been shown to affect the immune system of zebrafish embryos, leading to a reduction in the number of key immune cells like neutrophils and macrophages and an increase in the expression of inflammatory factors[4]. This suggests that fomesafen can modulate immune signaling pathways, potentially impacting the organism's ability to respond to pathogens.

Figure 4: Fomesafen's impact on the aquatic immune response.

Conclusion

References

Navigating the Photodegradation of Fomesafen Sodium: A Technical Guide to its Stability Under UV Irradiation

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the photostability of Fomesafen sodium, a selective herbicide, when exposed to ultraviolet (UV) irradiation. This document is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and agricultural chemistry. It synthesizes available data on photodegradation kinetics, outlines experimental methodologies, and visualizes key processes to facilitate a deeper understanding of the compound's behavior under photolytic stress.

Executive Summary

Photodegradation Kinetics of Fomesafen Sodium

The degradation of Fomesafen sodium in water under sunlight follows pseudo-first-order kinetics. Studies have shown that the rate of degradation is influenced by the pH of the aqueous medium. In the absence of a photocatalyst, Fomesafen sodium exhibits a notable persistence in water, with half-lives extending to several weeks.

Table 1: Photodegradation Half-life of Fomesafen in Aqueous Buffer Solutions under Direct Sunlight

| pH | Half-life (t½) in Days |

| 4 | 26.49 |

| 7 | 26.28 |

| 9 | 18.52 |

Data sourced from a study on the photocatalytic degradation of Fomesafen, where control experiments without a catalyst were performed under direct sunlight.

It is important to note that while Fomesafen contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight, the specific quantum yield for this process is not well-documented in available literature.[1]

Experimental Protocols

The study of the direct photolysis of pesticides like Fomesafen sodium in water is guided by established international protocols, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines provide a framework for consistent and reproducible assessment of a chemical's photostability.

General Experimental Workflow for Direct Photolysis Studies

Key Methodological Steps:

-

Preparation of Test Solutions : A stock solution of Fomesafen sodium is prepared in a suitable solvent (e.g., acetonitrile) and then diluted in purified, buffered water to the desired concentration. The pH of the solution is adjusted and maintained using appropriate buffer systems (e.g., phosphate (B84403) or borate (B1201080) buffers).

-

Irradiation : The test solutions are exposed to a light source that simulates the solar spectrum, typically a xenon arc lamp with filters to cut off wavelengths below 290 nm. The intensity of the light source is monitored throughout the experiment. A dark control, wrapped in aluminum foil, is run in parallel to account for any non-photolytic degradation.

-

Sampling and Analysis : Aliquots of the test solution are collected at various time points during irradiation. The concentration of Fomesafen sodium in these samples is typically determined by High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Data Analysis : The rate of degradation is determined by plotting the natural logarithm of the Fomesafen sodium concentration against time. From this, the pseudo-first-order rate constant and the half-life of the compound under the specific experimental conditions are calculated.

Potential Degradation Pathways

While the specific degradation products of the direct photolysis of Fomesafen sodium are not extensively detailed in the literature, knowledge of its chemical structure allows for the postulation of potential reaction pathways. The diphenyl ether linkage and the nitro group are likely sites of photochemical transformation.

It is hypothesized that UV irradiation could lead to the cleavage of the ether bond, resulting in the formation of phenolic derivatives. Another potential pathway is the reduction of the nitro group to an amino group, which can then undergo further transformations. The identification and characterization of these degradation products would require advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion and Future Directions

The available evidence confirms that Fomesafen sodium is susceptible to photodegradation under UV irradiation, with its stability in aqueous environments being pH-dependent. However, significant data gaps remain, particularly concerning its UV-Vis absorption spectrum, quantum yield of direct photolysis, and the definitive identification of its degradation products. Further research is warranted to fill these knowledge gaps, which would allow for more accurate environmental fate modeling and risk assessment of this widely used herbicide. Future studies should focus on conducting comprehensive direct photolysis experiments following established guidelines and employing advanced analytical methodologies for the elucidation of degradation pathways.

References

Methodological & Application

Application Note: Determination of Fomesafen Sodium Residues in Soybeans by LC-MS/MS

Abstract

This application note presents a sensitive and reliable method for the quantitative analysis of fomesafen (B1673529) sodium residues in soybeans using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis, providing high selectivity and sensitivity for detecting fomesafen in a complex matrix.[1][2][3][4] This method is suitable for routine monitoring and ensures compliance with regulatory limits for pesticide residues in food products.

Introduction

Fomesafen is a selective herbicide used for the control of broadleaf weeds in soybean crops.[5][6] Its potential persistence in the environment and accumulation in crops necessitates the development of robust analytical methods to monitor its residue levels and ensure food safety.[6] LC-MS/MS has become the preferred technique for pesticide residue analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[1][7][8][9] This application note provides a detailed protocol for the extraction, cleanup, and quantification of fomesafen in soybeans, along with method validation data.

Experimental

Reagents and Materials

-

Fomesafen sodium analytical standard (98.2% purity)[6]

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (85%)

-

Ammonium (B1175870) acetate

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB)

-

Ultrapure water

-

Syringe filters (0.22 µm)

Equipment

-

High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source[1]

-

Analytical column: C18 reversed-phase column (e.g., 50 x 3.0 mm, 2.7 µm)[1]

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 5 g of homogenized soybean sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile with 1% formic acid.[1] Cap the tube and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.[4]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL centrifuge tube containing 150 mg anhydrous magnesium sulfate, 50 mg PSA, 50 mg C18, and 20 mg GCB.[4]

-

Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at ≥10,000 rpm for 5 minutes.[1][4]

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (50 x 3.0 mm, 2.7 µm)[1] |

| Mobile Phase A | Water with 10 mM ammonium acetate[1] |

| Mobile Phase B | Acetonitrile[1] |

| Gradient | Isocratic: 25% A, 75% B[1] |

| Flow Rate | 0.3 mL/min[10] |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C[10] |

Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |

| Capillary Voltage | 3.5 kV[2] |

| Gas Temperature | 350 °C |

| Gas Flow | 11 L/min[2] |

| Nebulizer Pressure | 35 psi[2] |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Fomesafen

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fomesafen | 436.8 | 359.0 (Quantifier) | 15 |

| Fomesafen | 436.8 | 293.0 (Qualifier)[5] | 25 |

Results and Discussion

Method Validation

The analytical method was validated for linearity, limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Linearity